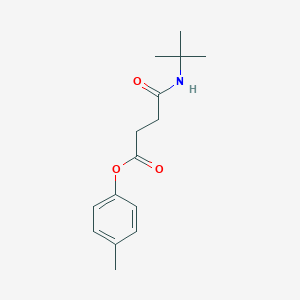![molecular formula C17H18O5 B4894026 methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has also been investigated for its potential use as a biosensor for the detection of various biomolecules, including glucose, cholesterol, and uric acid.
Wirkmechanismus
The mechanism of action of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and physiological effects:
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to promote inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, including the development of novel therapeutic agents based on methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, the investigation of its potential use as a biosensor, and the elucidation of its mechanism of action. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, as well as its interactions with other drugs and biomolecules.
Conclusion:
In conclusion, methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is a chemical compound that has shown great potential for various scientific research applications, including medicinal chemistry, drug discovery, and biotechnology. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully understand the mechanism of action of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate and to investigate its potential applications in various fields.
Synthesemethoden
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate can be synthesized using a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 3-methoxyphenol, followed by the reaction of the resulting intermediate with 2-(2-chloroethoxy)ethanol. The final product is obtained through the esterification of the intermediate with methyl iodide. The synthesis of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-15-4-3-5-16(12-15)22-11-10-21-14-8-6-13(7-9-14)17(18)20-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFDWBIKZNSQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)

![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)
![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)